Glutaric anhydride-d6

Stable Isotope Labeling Analytical Chemistry Internal Standard

Glutaric anhydride-d6 (CAS 1219794-53-2, C5D6O3, MW 120.14) is a perdeuterated derivative of glutaric anhydride, belonging to the class of cyclic dicarboxylic anhydrides. As a stable isotope-labeled compound, it is synthesized via hydrogen-deuterium exchange of the parent glutaric anhydride, typically using deuterium oxide as the deuterium source.

Molecular Formula C5H6O3
Molecular Weight 120.14 g/mol
Cat. No. B12394319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaric anhydride-d6
Molecular FormulaC5H6O3
Molecular Weight120.14 g/mol
Structural Identifiers
SMILESC1CC(=O)OC(=O)C1
InChIInChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2
InChIKeyVANNPISTIUFMLH-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaric Anhydride-d6: Deuterium-Labeled Cyclic Anhydride for Stable Isotope Applications in Pharmaceutical and Chemical Research


Glutaric anhydride-d6 (CAS 1219794-53-2, C5D6O3, MW 120.14) is a perdeuterated derivative of glutaric anhydride, belonging to the class of cyclic dicarboxylic anhydrides. As a stable isotope-labeled compound, it is synthesized via hydrogen-deuterium exchange of the parent glutaric anhydride, typically using deuterium oxide as the deuterium source . The complete deuteration at all six aliphatic hydrogen positions confers distinct physicochemical properties and enables its primary utility as an internal standard and mechanistic probe in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. It is commercially available with high isotopic enrichment, typically ≥98 atom % D, and chemical purity ≥95-98%, and is intended exclusively for research and development applications [2].

Why Unlabeled Glutaric Anhydride or Alternative Cyclic Anhydrides Cannot Substitute for Glutaric Anhydride-d6 in Quantitative and Mechanistic Studies


Substitution of glutaric anhydride-d6 with its unlabeled analog (glutaric anhydride, CAS 108-55-4) or other cyclic anhydrides (e.g., succinic, maleic, phthalic) fundamentally fails in applications requiring precise quantitation or mechanistic interrogation. The unlabeled compound lacks the characteristic mass shift (+6 Da) required for internal standard-based LC-MS/MS quantitation, leading to signal interference and irreproducible analytical results [1]. Furthermore, alternative cyclic anhydrides exhibit markedly different thermodynamic and kinetic reactivity profiles—for example, glutaric anhydride demonstrates an equilibrium constant (K_eq = 4.6 × 10⁻¹ M) for solvolysis in acetic acid that is orders of magnitude greater than succinic anhydride (K_eq = 4.85 × 10⁻⁴ M) [2]. This class-wide variability in chemical behavior precludes direct substitution, as both reaction rates and product distributions would be altered, invalidating quantitative comparisons or mechanistic studies designed around the specific properties of the glutaric framework. The deuterated compound is therefore not merely a minor variant but a distinct, fit-for-purpose analytical and synthetic tool whose utility cannot be replicated by in-class alternatives.

Quantitative Differentiation of Glutaric Anhydride-d6: Evidence-Based Comparison Against Unlabeled and In-Class Analogs


Isotopic Enrichment and Molecular Weight: Analytical Differentiation from Unlabeled Glutaric Anhydride

Glutaric anhydride-d6 is differentiated from its unlabeled analog by a high level of isotopic enrichment, typically 98 atom % D, which yields a molecular weight of 120.14 g/mol. This represents a +6.04 Da mass shift relative to unlabeled glutaric anhydride (C5H6O3, MW 114.10 g/mol) . The mass difference is the direct result of the complete replacement of six hydrogen atoms with deuterium [1].

Stable Isotope Labeling Analytical Chemistry Internal Standard

Thermodynamic Stability in Solvolysis: Quantitative Reactivity Distinction from Succinic Anhydride

In a study of reversible solvolysis reactions with acetic acid at 25 °C, glutaric anhydride exhibited an equilibrium constant (K_eq) of 4.6 × 10⁻¹ M. This is approximately 950-fold greater than the K_eq of succinic anhydride, which was measured at 4.85 × 10⁻⁴ M under identical conditions [1]. The reaction for both compounds involved the formation of acetic anhydride and the corresponding dicarboxylic acid, with forward rate constants that paralleled these equilibrium constants [1].

Chemical Reactivity Reaction Mechanism Organic Synthesis

Organocatalytic Enantioselective Desymmetrization: Yield and Enantioselectivity of Glutaric vs. Succinic Derivatives

In the enantioselective methanolysis of meso-anhydrides catalyzed by a bifunctional thiourea-based organocatalyst at 1 mol % loading and room temperature, derivatives of both glutaric and succinic anhydrides were converted to their corresponding hemiesters with >90% yield and enantiomeric excess (ee) [1]. While this particular study demonstrates comparable high performance for both classes of substrates, it establishes the viability of the glutaric scaffold for highly enantioselective desymmetrization, a key transformation in complex molecule synthesis.

Asymmetric Synthesis Organocatalysis Enantioselectivity

Utility as Internal Standard in LC-MS/MS Quantitation: Class-Level Inference for Deuterated Analogs

The primary functional advantage of glutaric anhydride-d6 over its unlabeled counterpart is its role as a stable isotope-labeled internal standard. While no direct comparative study for this specific compound was identified, this application is a well-established, class-level benefit for deuterated analogs. Its 6 Da mass shift (from 114.10 to 120.14 g/mol) allows for its chromatographic co-elution with the unlabeled analyte while being distinctly resolved by mass spectrometry, thereby correcting for ionization efficiency variability and sample preparation losses, which is critical for achieving the precision and accuracy required by regulatory guidelines for bioanalytical method validation [1].

LC-MS/MS Bioanalysis Method Validation

Evidence-Backed Application Scenarios for Glutaric Anhydride-d6 in Pharmaceutical, Chemical, and Analytical R&D


LC-MS/MS Bioanalytical Method Development as an Internal Standard

Glutaric anhydride-d6 serves as a critical internal standard in the development and validation of LC-MS/MS methods for the quantitative analysis of glutaric anhydride, glutaric acid, or their derivatives in biological matrices (e.g., plasma, urine, tissue homogenates). Its 6 Da mass shift relative to the unlabeled analyte enables chromatographic co-elution while providing a unique mass channel, allowing for the precise correction of matrix effects, extraction recovery variability, and instrument drift [1]. This application is essential for generating reliable pharmacokinetic (PK) and toxicokinetic (TK) data required for regulatory submissions.

Mechanistic Studies of Hydrolytic and Solvolytic Ring-Opening Reactions

The deuterated form of glutaric anhydride is uniquely suited for kinetic isotope effect (KIE) studies to elucidate the mechanism of its hydrolytic or solvolytic ring-opening. By comparing the rate of reaction of glutaric anhydride-d6 to that of unlabeled glutaric anhydride, researchers can determine whether C-H (or C-D) bond cleavage is involved in the rate-determining step. Such studies provide fundamental insights into reaction transition states and can inform the design of more stable or reactive anhydride derivatives [2]. The distinct thermodynamic reactivity profile of the glutaric scaffold, as evidenced by its high equilibrium constant for solvolysis compared to succinic anhydride, further emphasizes the need for scaffold-specific mechanistic probes [3].

Tracer Studies in Polymer Chemistry for Reaction Monitoring

In polymer science, glutaric anhydride-d6 can be employed as a tracer molecule to monitor the progress and homogeneity of reactions involving anhydride-functionalized monomers. Its distinct molecular weight and isotopic signature allow for its detection and quantitation within a complex polymeric mixture using mass spectrometry, without interfering with the bulk polymerization process. This enables precise kinetic monitoring of reactions such as cross-linking, functionalization, or degradation, where the glutaric anhydride moiety is a key reactive site [4].

Synthesis of Deuterated Building Blocks for Pharmaceutical Research

Glutaric anhydride-d6 is a valuable starting material for the synthesis of a variety of deuterated building blocks, such as deuterated glutaric acid, esters, and amides. These deuterated intermediates can then be incorporated into larger pharmaceutical candidates to create 'heavy' versions of drug molecules. Such compounds are essential for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, as they allow for the tracking and quantitation of the parent drug and its metabolites, leveraging the kinetic isotope effect to potentially alter metabolic stability or serve as non-radioactive tracers [5].

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